Cas no 791131-91-4 (2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide)

2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide
- EN300-26685137
- 791131-91-4
- AKOS034417871
- Z51120145
- starbld0006042
-
- インチ: 1S/C22H24N2O2/c23-17-22(13-7-2-8-14-22)24-21(25)16-26-20-12-6-5-11-19(20)15-18-9-3-1-4-10-18/h1,3-6,9-12H,2,7-8,13-16H2,(H,24,25)
- InChIKey: ZFJRPIYZWFWZSK-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=CC=C1CC1C=CC=CC=1)CC(NC1(C#N)CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 348.183778013g/mol
- どういたいしつりょう: 348.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 498
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 62.1Ų
2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685137-0.05g |
2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide |
791131-91-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide 関連文献
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 791131-91-4 and Product Name: 2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide
The compound with CAS No. 791131-91-4 and the product name 2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure, featuring a benzylphenoxy moiety linked to an N-(1-cyanocyclohexyl)acetamide group, suggests a multifaceted interaction profile that could be exploited for therapeutic purposes.
Recent research in the domain of synthetic organic chemistry has highlighted the importance of heterocyclic compounds in developing novel pharmacophores. The presence of a cyanocyclohexyl group in the molecular backbone introduces a distinct electronic and steric environment, which can modulate the compound's biological activity. This feature has prompted investigations into its potential as an intermediate in the synthesis of more complex molecules with enhanced pharmacological properties.
The benzylphenoxy substituent is another critical component of this compound, contributing to its overall solubility and bioavailability. Studies have shown that aromatic rings, particularly those substituted with phenoxy groups, often exhibit significant interactions with biological targets such as enzymes and receptors. This structural motif has been widely explored in the development of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.
In the context of drug discovery, the acetamide functional group serves as a key pharmacophore, facilitating hydrogen bonding interactions with biological targets. The incorporation of a cyano group at the cyclohexyl ring further enhances the compound's potential for selective binding. These structural features make 2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide a promising candidate for further investigation in medicinal chemistry.
Advances in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting wet laboratory experiments. Molecular modeling studies have suggested that this compound may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders. Additionally, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-activity relationship (SAR) studies.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitution and condensation reactions. The use of modern synthetic techniques such as palladium-catalyzed cross-coupling reactions has improved the efficiency and yield of these processes. These advancements in synthetic methodology are crucial for producing sufficient quantities of the compound for preclinical testing.
Preclinical studies have begun to explore the pharmacokinetic properties of 2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Initial data suggest that the compound exhibits moderate solubility in water and lipids, which is favorable for oral administration. Furthermore, preliminary toxicity studies indicate that the compound is well-tolerated at moderate doses, suggesting a low risk of adverse effects.
The potential therapeutic applications of this compound are broad and encompass various disease areas. Researchers are particularly interested in its potential as a treatment for neurological disorders due to its ability to interact with central nervous system (CNS) receptors. Additionally, its structural features may make it effective against infectious diseases by inhibiting bacterial or viral enzymes essential for pathogen survival.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of this compound from preclinical stages to clinical trials. Such partnerships leverage expertise from multiple disciplines, including organic chemistry, pharmacology, and bioinformatics, to accelerate drug discovery processes.
The regulatory landscape for new drug development continues to evolve, emphasizing safety and efficacy through stringent testing protocols. As such, comprehensive characterization of 2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide is necessary to meet regulatory requirements before human testing can commence. This includes detailed analysis of its chemical stability, impurity profiles, and pharmacological activity.
In conclusion,2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activity make it an attractive molecule for developing novel therapeutics. Continued research efforts will be essential to elucidate its full therapeutic potential and bring it closer to clinical application.
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